
Benzoin ethyl ether
Overview
Description
Benzoin ethyl ether, also known as ethoxy benzoin, is an organic compound with the chemical formula C16H16O2. It appears as a white or pale yellow crystalline solid and is soluble in ethanol, ether, benzene, and petroleum ether. This compound is primarily used as a photosensitizer in ultraviolet-curable coatings, inks, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin ethyl ether is traditionally synthesized through a two-step process involving the initial condensation of benzaldehyde followed by etherification. The condensation step typically employs cyanide catalysts, while the etherification step involves the reaction with ethanol .
Industrial Production Methods: An environmentally benign method for synthesizing this compound involves using a NiAlCe-hydrotalcite catalyst. This one-step synthesis achieves high selectivity and conversion rates, making it a more sustainable alternative to traditional methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzil derivatives.
Reduction: It can be reduced to form benzoin or other related compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Benzil derivatives.
Reduction: Benzoin.
Substitution: Various substituted benzoin ethers.
Scientific Research Applications
Applications in Scientific Research
Benzoin ethyl ether has a broad spectrum of applications across several scientific fields:
Chemistry
- Photoinitiator in Polymerization:
Application | Description |
---|---|
UV-Curable Coatings | Used to initiate polymerization reactions that create durable coatings. |
Inks | Facilitates the curing process in printing applications. |
Adhesives | Enhances bonding strength through polymerization. |
Biology
- Role in Photochemical Reactions:
Industrial Applications
- Manufacturing Processes:
Case Studies
Case Study 1: Photoinitiation Mechanism
A study conducted on the efficiency of this compound as a photoinitiator revealed that it effectively initiates polymerization at specific wavelengths of UV light. The research demonstrated that varying the concentration of this compound can significantly influence the rate of polymer formation and the mechanical properties of the resulting materials.
Case Study 2: Biological Activity Exploration
Research investigating the biological activities of this compound highlighted its potential applications in drug delivery systems. The compound's ability to facilitate drug release upon exposure to UV light was emphasized, suggesting its utility in targeted therapies .
Mechanism of Action
The primary mechanism of action for benzoin ethyl ether involves its role as a photosensitizer. Upon exposure to ultraviolet light, it undergoes photochemical decomposition to generate free radicals. These radicals can initiate polymerization reactions, making it an effective photoinitiator in various applications .
Comparison with Similar Compounds
- Benzoin methyl ether
- Benzoin isopropyl ether
- Benzoin butyl ether
Comparison: Benzoin ethyl ether is unique due to its optimal balance of reactivity and stability. Compared to benzoin methyl ether, it has a longer alkyl chain, which can influence its solubility and reactivity. Benzoin isopropyl ether and benzoin butyl ether have bulkier alkyl groups, which can affect their steric properties and reactivity in photochemical reactions .
Biological Activity
Benzoin ethyl ether, also known as α-ethoxy-α-phenylacetophenone, is an organic compound with the formula CHO. It is primarily recognized for its applications in organic synthesis and photochemistry. This article explores its biological activity, including its synthesis, potential therapeutic uses, and mechanisms of action.
- Molecular Weight : 240.30 g/mol
- Melting Point : 59-61 °C
- Structure : The compound features an ethoxy group attached to a benzoin structure, which contributes to its reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods, including:
- One-Pot Synthesis : Recent studies have demonstrated a highly selective one-pot synthesis using NiAlCe-hydrotalcite catalysts, achieving over 98% selectivity with significant conversion rates of benzaldehyde .
- Catalytic Reactions : Heterogeneous catalysts such as Ni(HCO₃)₂ have shown high catalytic activity in the formation of this compound from benzaldehyde and ethanol .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria. For instance, research has shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Cytotoxic Effects
The cytotoxicity of this compound has been investigated in several cell lines. A study revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer agent. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cell death .
Photochemical Activity
This compound is known for its photochemical properties. Under UV light exposure, it can undergo photolysis to produce reactive intermediates that may have biological implications. This property is particularly relevant in the context of photodynamic therapy (PDT), where light-activated compounds are used to treat cancer .
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against bacterial biofilms. The results indicated a reduction in biofilm formation by 70% at certain concentrations, highlighting its potential use in medical devices to prevent infections .
- Cytotoxic Mechanism : Research involving human cancer cell lines demonstrated that this compound triggers apoptosis via mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming its role as a potential chemotherapeutic agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of BEE to achieve high purity and yield?
- Methodology : Use a two-step condensation reaction involving benzaldehyde and ethyl ether derivatives under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or methanol to remove unreacted precursors . Adjust molar ratios (e.g., benzaldehyde:ethyl ether = 1:1.2) and reaction time (12–24 hours at 60–80°C) to minimize side products like desyl chloride.
Q. What safety protocols are critical when handling BEE in laboratory settings?
- Methodology : Classify BEE as a Category 9 environmental hazard (UN 3077) due to its ecotoxicity. Use fume hoods to avoid inhalation of vapors (melting point: 59–61°C; boiling point: 194–195°C at 20 mmHg). Employ personal protective equipment (PPE), including nitrile gloves and lab coats, and store in airtight containers away from oxidizing agents .
Q. Which analytical techniques are most effective for validating BEE’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm the ethoxy (–OCH₂CH₃) and acetophenone (C=O) groups via characteristic peaks (¹H NMR: δ 1.3–1.5 ppm for –CH₃; 13C NMR: δ 207 ppm for ketone) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity >99% .
- Melting Point Analysis : Verify consistency with literature values (59–61°C) to detect impurities .
Advanced Research Questions
Q. How do substituent groups in benzoin derivatives influence chiral recognition in chromatographic separations?
- Methodology : Compare BEE (ethoxy group) with analogs like benzoin methyl ether (BME) and desyl chloride. Under normal-phase (NP) HPLC, steric hindrance from the ethoxy group reduces enantioselectivity (α = 1.0 for BEE vs. α = 1.6 for BME). Use polysaccharide-based chiral stationary phases (CSPs) and polar organic mode (POP) eluents to enhance resolution .
Q. What reaction mechanisms explain byproduct formation during BEE-mediated photopolymerization?
- Methodology : Investigate radical initiation pathways using UV light (λ = 365 nm). Byproducts like benzaldehyde arise from α-cleavage of the excited ketone group. Characterize intermediates via electron paramagnetic resonance (EPR) spectroscopy and optimize monomer-to-initiator ratios to suppress side reactions .
Q. How can contradictions in chiral separation efficiency under different eluent conditions be resolved?
- Methodology : In micellar electrokinetic chromatography (MEKC), BEE’s resolution varies with ionic liquid (IL) modifiers. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) increases hydrophobic interactions, improving separation. Contrast results with aqueous buffer systems and validate using poly-sodium oleyl-L-leucyl-valinate (poly-L-SOLV) as a pseudo-stationary phase .
Q. Which computational models predict BEE’s reactivity in radical-mediated reactions?
- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C–O and C=O bonds. Correlate with experimental data from photolysis studies to identify dominant cleavage pathways. Software tools like Gaussian 16 with B3LYP/6-31G* basis sets are recommended .
Q. How does BEE interact with ionic liquid modifiers in MEKC to enhance separation selectivity?
- Methodology : Evaluate ILs (e.g., BMIMBF₄) as mobile phase additives. Measure changes in electroosmotic flow (EOF) and partitioning behavior using capillary electrophoresis (CE). ILs improve solubility of hydrophobic analytes and modulate surfactant aggregation, enhancing resolution of BEE enantiomers .
Q. Tables for Key Data
Property | BEE Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₆O₂ | |
Melting Point | 59–61°C | |
Chiral Resolution (α, NP-HPLC) | 1.0 (vs. 1.6 for BME) | |
Environmental Hazard Class | UN 3077 (Category 9) |
Properties
IUPAC Name |
2-ethoxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCBSZOIQAUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862220 | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzoin ethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20296 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
574-09-4 | |
Record name | (±)-Benzoin ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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